2-(Acetyloxy)-2-methylbutanoic Acid: Physicochemical Profiling and Synthetic Applications in Natural Product Chemistry
2-(Acetyloxy)-2-methylbutanoic Acid: Physicochemical Profiling and Synthetic Applications in Natural Product Chemistry
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
2-(Acetyloxy)-2-methylbutanoic acid (CAS No. 90364-65-1) is a highly specialized chiral building block and a critical structural moiety found in a variety of complex secondary metabolites. Structurally, it is an O -acetylated derivative of the α -hydroxy acid, 2-hydroxy-2-methylbutanoic acid[1]. The presence of a fully substituted, sterically hindered chiral α -carbon makes this compound both a challenging target for derivatization and a highly valuable moiety for imparting metabolic stability and lipophilicity to pharmaceutical candidates.
In natural product chemistry, this specific acyl group is a hallmark of several bioactive compounds, including the drimane sesquiterpenoid Mniopetal D (an inhibitor of reverse transcriptases)[2], various rocaglamide/aglain derivatives (potent translation inhibitors)[3], and specific butterfly pyrrolizidine alkaloids generated via larval transesterification[4].
Physicochemical Properties
Understanding the physicochemical parameters of 2-(acetyloxy)-2-methylbutanoic acid is essential for predicting its behavior in chromatographic purification, partitioning in biphasic reactions, and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of conjugated drugs.
| Property | Value | Scientific Implication |
| CAS Number | 90364-65-1 | Unique identifier for database retrieval[1]. |
| Molecular Formula | C₇H₁₂O₄ | Indicates a highly oxygenated, low-molecular-weight fragment. |
| Molecular Weight | 160.17 g/mol | Ideal size for a lipophilic side-chain modification[1]. |
| SMILES | CCC(C)(OC(C)=O)C(=O)O | Highlights the fully substituted C2 chiral center[5]. |
| LogP | 0.8028 | Moderate lipophilicity; enhances membrane permeability when conjugated to polar scaffolds[5]. |
| Topological Polar Surface Area | 63.60 Ų | Contributes to hydrogen bonding capacity without violating Lipinski's rules[5]. |
| Hydrogen Bond Donors | 1 | The free carboxylic acid group. |
| Hydrogen Bond Acceptors | 4 | The carbonyl and ether oxygens of the acetate and carboxylate groups. |
Structural and Mechanistic Insights
The defining feature of 2-(acetyloxy)-2-methylbutanoic acid is its C2 quaternary stereocenter . This α -carbon is bonded to an ethyl group, a methyl group, an acetoxy group, and a carboxylic acid.
Causality in Reactivity: The extreme steric bulk around the α -carbon fundamentally alters the reactivity of the adjacent carboxylic acid. Standard Fischer esterification methods (using an alcohol and catalytic acid) often fail or proceed with impractically low yields due to the inability of the nucleophile to access the sterically shielded carbonyl carbon along the Bürgi-Dunitz trajectory. Consequently, highly reactive intermediates—such as acid chlorides or O -acylisoureas (via Steglich esterification)—must be employed to drive conjugation reactions forward.
Synthetic workflow for 2-(Acetyloxy)-2-methylbutanoic acid and its derivatives.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-(Acetyloxy)-2-methylbutanoic Acid via Nucleophilic Catalysis
Objective: To acetylate the sterically hindered tertiary alcohol of 2-hydroxy-2-methylbutanoic acid.[2]
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Reaction Setup: Dissolve 1.0 eq of 2-hydroxy-2-methylbutanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of acetic anhydride into acetic acid, which would stall the reaction.
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Catalyst Addition: Add 3.0 eq of anhydrous pyridine and 0.1 eq of 4-Dimethylaminopyridine (DMAP).
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Causality: Pyridine acts as the primary base, but DMAP is the essential nucleophilic catalyst. DMAP attacks acetic anhydride to form a highly electrophilic N -acylpyridinium intermediate. This intermediate is reactive enough to overcome the steric hindrance of the tertiary alcohol.
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Acylation: Cool the mixture to 0 °C and add 2.0 eq of acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) system with a bromocresol green stain. The starting material (a highly polar α -hydroxy acid) will appear as a yellow spot near the baseline, while the product will migrate higher due to the loss of the hydroxyl hydrogen bond donor.
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Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acetic anhydride. Wash the organic layer with 1M HCl to remove pyridine and DMAP. Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(acetyloxy)-2-methylbutanoic acid.
Protocol B: Steglich Esterification for Natural Product Conjugation
Objective: To conjugate 2-(acetyloxy)-2-methylbutanoic acid to a complex, sterically hindered alcohol (e.g., in the synthesis of Mniopetal D).[2]
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Activation: Dissolve 1.2 eq of 2-(acetyloxy)-2-methylbutanoic acid and 1.0 eq of the target complex alcohol in anhydrous DCM at 0 °C.
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Coupling Reagents: Add 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.2 eq of DMAP.
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Causality: DCC activates the carboxylic acid by forming an O -acylisourea. However, due to the steric bulk of the α -carbon, the alcohol cannot attack this intermediate fast enough, leading to an irreversible rearrangement into an inactive N -acylurea. DMAP is added to rapidly intercept the O -acylisourea, forming a reactive acylpyridinium species that the alcohol can successfully attack.
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Validation (Visual Cue): As the reaction proceeds, a white precipitate of dicyclohexylurea (DCU) will form. The appearance of this byproduct is a self-validating indicator that the activation step has successfully occurred.
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Purification: Filter the mixture through a pad of Celite to remove the DCU precipitate. Concentrate the filtrate and purify via flash column chromatography.
Role in Natural Product Biosynthesis and Ecology
Beyond synthetic applications, 2-(acetyloxy)-2-methylbutanoic acid plays a fascinating role in chemical ecology and plant-insect interactions.
In the biological synthesis of certain butterfly pyrrolizidine alkaloids (PAs), the larvae of specific butterfly species (e.g., Creatonotos) ingest plant-derived PAs. Within the insect gut, these plant precursors undergo enzymatic transesterification. The insects metabolically replace the plant-derived acid moieties (such as the isatinecic acid isomer of gynuramine) with insect-synthesized acids, specifically including 2-hydroxy-3-methylpentanoic acid and 2-acetoxy-2-methylbutanoic acid [4]. This transesterification increases the lipophilicity of the alkaloids, optimizing them for storage in the insect's tissues as a potent chemical defense mechanism against predators.
Furthermore, this specific acid moiety is found in the bisamide side chains of rocaglamides and aglain derivatives isolated from Aglaia species (Meliaceae). These compounds are renowned for their potent insecticidal and anti-cancer properties, functioning as sequence-selective inhibitors of translation initiation[3].
Ecological transesterification pathway in butterfly alkaloid biosynthesis.
References
- Benchchem. "2-(Acetyloxy)-2-methylbutanoic Acid". Benchchem Catalog.
- Chemsrc. "90364-65-1_2-acetyloxy-2-methylbutanoic acid". Chemical Database.
- Benchchem. "Mniopetal D|CAS 158761-01-4". Technical Whitepaper.
- Internet Archive. "Full text of Flora Malesiana". Botanical Database.
- PubMed Central (PMC). "Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae)".
Sources
- 1. 2-(Acetyloxy)-2-methylbutanoic Acid [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Full text of "Flora Malesiana" [archive.org]
- 5. 90364-65-1_2-acetyloxy-2-methylbutanoic acidCAS号:90364-65-1_2-acetyloxy-2-methylbutanoic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]
